Benzyl bromide

Übersicht

Beschreibung

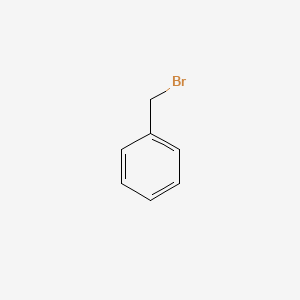

Benzyl bromide, also known as bromomethylbenzene, is an organic compound with the chemical formula C7H7Br. It consists of a benzene ring substituted with a bromomethyl group. This compound is a colorless liquid with a sharp and pungent odor, known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes and mucous membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene under conditions suitable for free radical halogenation. This process typically involves the use of bromine (Br2) and a catalyst such as iron or aluminum bromide. The reaction is carried out in the presence of light or heat to initiate the free radical mechanism .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of toluene using bromine and a catalyst. The reaction is conducted in a continuous-flow reactor to ensure efficient mass transfer and high yield. The use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide is also common .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Benzyl bromide undergoes Sₙ1 and Sₙ2 mechanisms depending on reaction conditions:

-

Sₙ1 Mechanism :

In polar protic solvents (e.g., methanol), this compound forms a resonance-stabilized benzyl carbocation, enabling rapid substitution even with weak nucleophiles like methanol . For example:The carbocation intermediate is stabilized by resonance with the aromatic ring.

-

Sₙ2 Mechanism :

With strong nucleophiles (e.g., hydroxide ions), the reaction proceeds via a bimolecular displacement.

Kinetic Data for Sₙ2 with N-Substituted Anilines

| Nucleophile (N-Substituted Aniline) | pKₐ | Rate Constant (k, ×10⁻³ L/mol·s) |

|---|---|---|

| N-Methylaniline | 4.85 | 2.34 |

| N,N-Dimethylaniline | 5.15 | 3.78 |

| N-Ethylaniline | 4.95 | 2.91 |

The reaction follows second-order kinetics, with rates correlating positively with nucleophile basicity (pKₐ).

Radical Reactions

This compound participates in radical chain reactions under thermal or photolytic conditions:

-

Pyrolysis :

At high temperatures (1473 K), homolytic cleavage of the C–Br bond generates benzyl radicals (C₆H₅CH₂- ), which dimerize to form polyaromatic hydrocarbons (PAHs) like phenanthrene (C₁₄H₁₀) . -

Benzylic Bromination :

Using N-bromosuccinimide (NBS) and light, bromination occurs selectively at the benzylic position via a radical mechanism :

Elimination and Polymerization

-

Dehydrohalogenation :

In the presence of strong bases (e.g., K₂CO₃), this compound can eliminate HBr to form styrene (C₆H₅CH=CH₂) . -

Polymerization :

Contact with metals (except Ni/Pb) or molecular sieves induces condensation-polymerization, releasing HBr gas .

Hydrolysis and Solvolysis

This compound hydrolyzes slowly in water to produce benzyl alcohol and HBr :

The reaction accelerates in polar aprotic solvents like DMF due to enhanced nucleophilicity of water.

Reactivity with α-Effect Nucleophiles

Amidoximes and hydroxamic acids exhibit enhanced reactivity with this compound due to the α-effect (lone-pair repulsion) :

| Nucleophile | Reaction Rate (Relative to Aniline) |

|---|---|

| Acetamidoxime | 12.5× |

| N-Methylhydroxamic acid | 8.2× |

Oxidation Reactions

Under strong oxidizing conditions (KMnO₄/H⁺), the benzylic position is oxidized to a ketone or carboxylic acid :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzyl bromide serves as a versatile reagent in organic chemistry, particularly for the introduction of benzyl groups. It is often preferred over benzyl chloride when higher reactivity is required. The primary applications include:

- Benzylation Reactions : this compound is commonly used to benzylate nucleophiles, including alcohols, amines, and thiols. The reaction typically occurs under mild conditions, making it suitable for sensitive substrates .

- Synthesis of Benzyl Derivatives : It acts as a precursor for synthesizing various benzyl derivatives that are important in pharmaceuticals and agrochemicals. For instance, this compound can be converted into benzyl alcohol or benzylamine through nucleophilic substitution reactions .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in medicinal applications:

- Antimicrobial Activity : Research indicates that certain this compound derivatives exhibit significant antibacterial and antifungal properties. For example, derivatives showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 0.5 mg/mL to 2 mg/mL .

- Drug Discovery : this compound is utilized in the synthesis of compounds that may serve as lead candidates in drug development due to their bioactive properties .

Industrial Applications

This compound is also important in various industrial processes:

- Foaming Agents : It is employed in the production of foaming agents used in plastics and other materials .

- Chemical Intermediates : The compound serves as an intermediate in the synthesis of other chemicals, including those used in the production of dyes and fragrances .

Analytical Chemistry

In analytical chemistry, this compound has been utilized for derivatization purposes:

- Gas Chromatography : this compound is used to derivatize acidic compounds to enhance their volatility and detectability during gas chromatography analysis .

- Environmental Monitoring : It has been applied in methods for analyzing environmental contaminants, particularly through techniques like liquid chromatography coupled with mass spectrometry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several synthetic derivatives of this compound against clinical strains. The results demonstrated that certain derivatives exhibited higher efficacy against Gram-positive bacteria compared to traditional antibiotics, suggesting potential for new therapeutic agents .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound Derivative 1a | 1 | S. aureus |

| This compound Derivative 1c | 0.5 | S. pyogenes |

| This compound Derivative 1b | 2 | E. faecalis |

Case Study 2: Synthesis of Fluorinated Benzyl Bromides

A novel method was developed for synthesizing fluorinated benzyl bromides via photoinduced atom transfer radical addition (ATRA). This method demonstrated high yields and compatibility with various functional groups, showcasing the versatility of this compound in complex molecule synthesis .

Wirkmechanismus

Benzyl bromide exerts its effects primarily through nucleophilic substitution reactions. The bromine atom in this compound is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction mechanism involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the release of bromide ion .

Vergleich Mit ähnlichen Verbindungen

Benzyl Chloride (C7H7Cl): Similar to benzyl bromide but with a chlorine atom instead of bromine.

Benzyl Iodide (C7H7I): More reactive than this compound due to the better leaving ability of iodine.

Benzyl Fluoride (C7H7F): Much less reactive than this compound due to the poor leaving ability of fluorine.

Uniqueness of this compound: this compound strikes a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its reactivity is higher than benzyl chloride but lower than benzyl iodide, providing a suitable reactivity profile for many synthetic applications .

Biologische Aktivität

Benzyl bromide (CHCHBr) is an organic compound that has garnered attention for its diverse biological activities, particularly its antibacterial and antifungal properties. This article examines various studies and findings related to the biological activity of this compound, highlighting its potential therapeutic applications.

Antibacterial and Antifungal Properties

Recent research has demonstrated that this compound and its derivatives exhibit significant antibacterial and antifungal activities. A notable study evaluated the effectiveness of several this compound derivatives against various pathogenic bacteria and fungi using disk diffusion and microbroth dilution methods.

Key Findings:

- Gram-Positive Bacteria : this compound derivatives showed high activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, with inhibition zones ranging from 10 to 17 mm. The minimum inhibitory concentration (MIC) values for these strains were as low as 1 mg/mL for S. aureus and 2 mg/mL for S. pyogenes and E. faecalis .

- Gram-Negative Bacteria : The activity against Gram-negative bacteria was moderate, with inhibition zones around 7 mm for strains like Escherichia coli and Klebsiella pneumoniae. The MIC values for these bacteria were higher, indicating less efficacy compared to Gram-positive strains .

- Fungi : this compound derivatives were also effective against fungal pathogens such as Candida albicans and Candida krusei, with MIC values demonstrating potent antifungal properties .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound (1a) | S. aureus | 17 | 1 |

| This compound (1b) | S. pyogenes | 15 | 2 |

| This compound (1c) | E. faecalis | 9 | 2 |

| This compound (1a) | E. coli | 7 | 4 |

| This compound (1c) | C. albicans | - | <0.5 |

The mechanism by which this compound exerts its antibacterial effects is primarily through the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, the presence of the bromine atom contributes to its reactivity, allowing it to form adducts with cellular components, which may interfere with metabolic processes in pathogens .

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound in medicinal chemistry:

- Synthesis of Antibacterial Agents : Researchers have synthesized novel compounds derived from this compound that demonstrate enhanced antibacterial properties compared to traditional antibiotics. For instance, the synthesis of N-benzyl-1H-1,2,3-triazole derivatives showed significant activity against multiple bacterial strains, suggesting that modifications to the this compound structure can lead to more effective therapeutic agents .

- Comparative Studies : A comparison between this compound derivatives and other synthetic compounds revealed that benzyl bromides consistently exhibited superior antibacterial and antifungal activities, reinforcing their potential as lead compounds in drug discovery .

Eigenschaften

IUPAC Name |

bromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024658 | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |

CAS No. |

100-39-0 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR75BS721D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of benzyl bromide?

A1: this compound has the molecular formula C₇H₇Br and a molecular weight of 171.04 g/mol. Its structure consists of a benzene ring (C₆H₅) attached to a bromomethyl group (CH₂Br).

Q2: What spectroscopic data is available for characterizing this compound?

A2: [] ¹H NMR (CDCl3) data for this compound shows characteristic peaks at δ 7.1–7.6 (quartet) for the aromatic protons and 4.53 (singlet) for the methylene protons adjacent to the bromine atom. [] Theoretical studies using density functional theory (DFT) at the B3LYP/6-311G++(d,p) level have been conducted to analyze the infrared (IR) spectra of this compound and its cation. []

Q3: How does this compound interact with nucleophiles?

A3: this compound readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the presence of the electron-withdrawing bromine atom. This reactivity makes it a valuable reagent for introducing the benzyl group into various molecules. [, ] Studies have investigated its reactions with nucleophiles like thiourea, 2-mercapto benzimidazole, pyridines, and amines. [, , , , ]

Q4: Does the substitution pattern on the benzene ring influence the reactivity of this compound?

A4: Yes, substituents on the benzene ring significantly impact the reactivity of this compound. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. This influence has been studied extensively through Hammett plots by analyzing the reaction kinetics with various substituted benzyl bromides. [, , , , ]

Q5: Are there instances where the substituent effect on this compound reactivity is negligible?

A5: Interestingly, some studies have revealed cases where substituents on the benzene ring do not significantly affect the bond dissociation enthalpy of the benzylic C–Br bond. For instance, gas-phase thermolysis and photoacoustic studies showed no detectable substituent effect for p-CN, p-But, and m-CF3 substituted benzyl bromides. []

Q6: What are the common applications of this compound in organic synthesis?

A6: this compound is commonly used as a benzylating agent to introduce benzyl groups into molecules. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. [, ]

Q7: Can this compound participate in transition metal-catalyzed reactions?

A7: Yes, this compound is a suitable substrate for various transition metal-catalyzed reactions. For instance, it undergoes oxidative addition to palladium complexes, enabling reactions like carbonylation and Suzuki-Miyaura cross-coupling. These reactions offer efficient routes to synthesize phenylacetic acid derivatives and biaryl compounds. [, , ]

Q8: Has this compound been utilized in the synthesis of polymers?

A8: Yes, researchers have successfully employed this compound in synthesizing well-defined polymers. For example, this compound functionalities incorporated into polymer chains allow the creation of star-shaped polymers through controlled polymerization techniques. [, , ]

Q9: What computational methods have been used to study this compound?

A9: Density Functional Theory (DFT) calculations have been instrumental in understanding the structural properties and reactivity of this compound. Researchers have utilized DFT to investigate the infrared spectra of this compound and its cation. []

Q10: Have QSAR models been developed for predicting the reactivity of this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not extensively discussed in the provided research, the use of Hammett plots provides a strong foundation for developing such models. The linear relationship observed between the logarithm of reaction rates and Hammett substituent constants (σ) allows for predicting the reactivity of various substituted benzyl bromides. [, , , , ]

Q11: What are the safety concerns associated with handling this compound?

A11: this compound is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. [, ]

Q12: What are the known toxicological effects of this compound?

A12: this compound exhibits acute toxicity upon inhalation, ingestion, or skin contact. It primarily affects the eyes and respiratory system. Long-term exposure may lead to more severe health complications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.